molecular formula C11H5BrN2OS2 B8222495 5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde

5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde

Cat. No. B8222495
M. Wt: 325.2 g/mol
InChI Key: YQPFCPKXTYDRDV-UHFFFAOYSA-N
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Description

5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H5BrN2OS2 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde is a versatile compound in organic synthesis. It has been used in the synthesis of 3-(4-thiocarbamoyl-1,2,3-triazol-1-yl)benzo-15-crown-5, involving the Cornforth rearrangement of the 1,2,3-thiadiazole ring (Prokhorova et al., 2010). This demonstrates its utility in complex organic transformations and potential in the development of novel compounds with diverse applications.

Applications in Photovoltaic Materials

Compounds containing benzothiadiazole units, like this compound, are important in the synthesis of photovoltaic materials. Bromoderivatives of benzofused 1,2,5-thiadiazoles have been used as precursors in the synthesis of dyes for photovoltaic applications (Chmovzh et al., 2022). The structural characteristics of these compounds, such as the bromobenzo and thiadiazole moieties, play a significant role in determining the optoelectronic properties of the resulting materials.

Imine Coupling for Optoelectronic Properties

The compound has been involved in imine coupling processes to create molecules for optoelectronic applications. For instance, (E)-N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3-nonylthieno[3,2-b]thiophen-2-yl)methanimine, synthesized through coupling between 4-amino-2,1,3-benzothiadiazole and 3-nonylthieno[3,2-b]thiophene-2-carbaldehyde, highlights the potential of such compounds in the field of optoelectronics (Okino et al., 2022).

Antimicrobial Activity

While the specific compound was not directly linked to antimicrobial activities, related thiophene and thiadiazole derivatives have shown promising results in this area. For example, novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives have been evaluated as antileishmanial agents (Sadat-Ebrahimi et al., 2019). This suggests potential antimicrobial applications for similar compounds.

Fluorescent Sensing

Compounds with thiophene-2-carbaldehyde structure have been used as fluorescent sensors. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde has shown the ability to quench fluorescence of Fe3+ ions, suggesting potential applications in metal ion sensing (Zhang et al., 2016).

properties

IUPAC Name

5-(4-bromo-2,1,3-benzothiadiazol-7-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrN2OS2/c12-8-3-2-7(10-11(8)14-17-13-10)9-4-1-6(5-15)16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFCPKXTYDRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
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5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
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5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde
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5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde

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